N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of multiple heterocyclic rings in its structure suggests that it may interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the morpholine and benzamide moieties. One common synthetic route involves:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Formation of the Pyridine Ring: This often involves the condensation of an aldehyde with an amine, followed by cyclization and oxidation steps.
Coupling Reactions: The pyrazole and pyridine intermediates are then coupled using a Buchwald–Hartwig arylamination reaction, which involves palladium catalysis and a suitable ligand.
Final Assembly: The morpholine and benzamide groups are introduced through nucleophilic substitution reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or pyridine rings, potentially forming N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.
Medicine: Its potential as a therapeutic agent is explored, particularly in the treatment of cancers and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole and pyridine ring but differs in its substitution pattern and overall structure.
Hydrazine-coupled pyrazole derivatives: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)26-8-10-28-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIKMQDOGLVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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